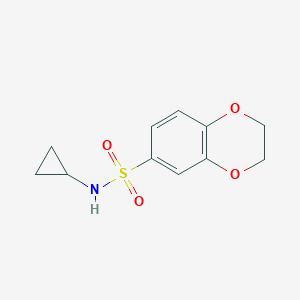![molecular formula C35H38N4O6S B298773 ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B298773.png)
ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-{[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the pyrrole moiety: This step involves the reaction of the thiazolopyrimidine intermediate with a pyrrole derivative.
Addition of the dimethoxyphenyl group: This step may require the use of coupling reagents and catalysts to attach the dimethoxyphenyl group to the core structure.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-{[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-2-({2,5-DIMETHYL-1-[4-(MORPHOLIN-4-YL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures.
Pyrrole derivatives: Compounds containing pyrrole moieties.
Dimethoxyphenyl compounds: Compounds with dimethoxyphenyl groups.
Uniqueness
Ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-{[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C35H38N4O6S |
|---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C35H38N4O6S/c1-7-45-34(41)31-22(3)36-35-39(32(31)28-13-12-27(42-5)20-29(28)43-6)33(40)30(46-35)19-24-18-21(2)38(23(24)4)26-10-8-25(9-11-26)37-14-16-44-17-15-37/h8-13,18-20,32H,7,14-17H2,1-6H3/b30-19- |
InChI Key |
FARGUFZFRYLFSU-FSGOGVSDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C/C4=C(N(C(=C4)C)C5=CC=C(C=C5)N6CCOCC6)C)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)N6CCOCC6)C)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)N6CCOCC6)C)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(2-methylbenzyl)sulfanyl]acetamide](/img/structure/B298691.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-fluorobenzenesulfonamide](/img/structure/B298693.png)
![(5E)-1-(3,5-dimethylphenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298694.png)
![ethyl 2-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298696.png)
![Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B298699.png)
![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(2-pyrimidinylsulfanyl)acetohydrazide](/img/structure/B298702.png)
![N-(1,3-benzodioxol-5-yl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B298704.png)
![N-(3,5-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B298705.png)

![2-[(methylsulfonyl)(1-naphthyl)amino]-N-(3-pyridinyl)acetamide](/img/structure/B298708.png)
![N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[N-(NAPHTHALEN-1-YL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B298709.png)
![2-(4-methoxy-2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B298711.png)
![ethyl 7-methyl-3-oxo-5-(2-thienyl)-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298712.png)
![4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B298713.png)
